molecular formula C31H27BrN2O3 B12156137 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 371144-82-0

5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12156137
CAS No.: 371144-82-0
M. Wt: 555.5 g/mol
InChI Key: SGRIIXWGYOJEEB-UHFFFAOYSA-N
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Description

This compound (CAS: 371144-82-0) is a pyrazolo-benzoxazine derivative with the molecular formula C₃₁H₂₇BrN₂O₃ and a molecular weight of 555.5 g/mol . Its structure features:

  • A 9-bromo substituent on the benzoxazine core.
  • A 4-(benzyloxy)phenyl group at position 4.
  • A 4-ethoxyphenyl group at position 2.

The benzyloxy and ethoxy groups contribute to its lipophilicity, while the bromine atom may enhance steric and electronic interactions in biological systems.

Properties

CAS No.

371144-82-0

Molecular Formula

C31H27BrN2O3

Molecular Weight

555.5 g/mol

IUPAC Name

9-bromo-2-(4-ethoxyphenyl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H27BrN2O3/c1-2-35-25-13-8-22(9-14-25)28-19-29-27-18-24(32)12-17-30(27)37-31(34(29)33-28)23-10-15-26(16-11-23)36-20-21-6-4-3-5-7-21/h3-18,29,31H,2,19-20H2,1H3

InChI Key

SGRIIXWGYOJEEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of key intermediates and their subsequent cyclization. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a suitable base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance:

  • A related study demonstrated that 1,4-benzoxazine systems exhibit significant anti-proliferative effects against various cancer cell lines through mechanisms such as inhibition of angiogenesis and modulation of hypoxia-induced gene expression .
  • The compound may similarly inhibit tumor growth by targeting specific pathways involved in cancer progression.

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. Research indicates that benzoxazine derivatives can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death. This suggests a potential application in developing new antibiotics .

Anti-inflammatory Effects

Benzoxazine derivatives are also being explored for their anti-inflammatory properties. They may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as COX-2. This application could be particularly beneficial in treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several benzoxazine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The study found that specific derivatives inhibited bacterial growth significantly, indicating their potential use in developing new antimicrobial therapies .

Pharmaceutical Development

Given its diverse biological activities, 5-[4-(benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine could serve as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.

Future Research Directions

Further research is necessary to:

  • Elucidate the precise mechanisms of action.
  • Conduct in vivo studies to assess efficacy and safety.
  • Explore structure-activity relationships to optimize bioactivity.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Halogen Substitution Variations

Key Trend : Replacement of bromine with chlorine or other halogens alters molecular weight and electronic properties.

Compound Name Substituent (Position 9) Molecular Formula Molecular Weight (g/mol) Reference
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-... (Target Compound) Br C₃₁H₂₇BrN₂O₃ 555.5
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-... Cl C₂₄H₁₉BrClN₂O₂ 497.8
5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-... (BH26178) Cl C₃₁H₂₇ClN₂O₃ 511.01
  • Impact : Chlorine analogs (e.g., BH26178) exhibit reduced molecular weight compared to brominated derivatives. This substitution may decrease steric bulk and alter binding affinity in biological targets .

Alkoxy Chain Modifications

Key Trend : Varying alkoxy groups (ethoxy, methoxy, butoxy) influence lipophilicity and steric effects.

Compound Name Substituents (Positions 2 & 5) Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Ethoxyphenyl (Position 2) C₃₁H₂₇BrN₂O₃ 555.5
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-... 4-Butoxyphenyl (Position 5) C₂₇H₂₇BrN₂O₃ 507.42
9-Bromo-2-(4-ethoxyphenyl)-5-(4-propoxyphenyl)-... (BH26211) 4-Propoxyphenyl (Position 5) C₂₇H₂₇BrN₂O₃ 507.42
2-[9-Bromo-2-(4-methoxyphenyl)-...-5-yl]phenol 4-Methoxyphenyl (Position 2) C₂₃H₁₈BrN₂O₃ 473.3
  • Methoxy groups (e.g., in ) reduce steric hindrance compared to ethoxy, possibly improving solubility.

Aryl Group Substitutions

Key Trend : Electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups modulate electronic properties.

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Reference
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... 4-Fluorophenyl (Position 5) C₂₄H₁₉BrFN₂O₂ 437.3
9-Bromo-5-{3-nitrophenyl}-2-[4-(methyloxy)phenyl]-... 3-Nitrophenyl (Position 5) C₂₄H₁₈BrN₃O₄ 508.3
  • Nitro groups: Increase polarity and may improve binding to charged residues in enzymes .

Structural Isomers and Core Modifications

Key Trend: Minor changes in heterocyclic core or substituent positions alter physicochemical profiles.

Compound Name Core Structure Modification Molecular Formula Molecular Weight (g/mol) Reference
7-(4-bromophenyl)-12-chloro-4-(4-methoxyphenyl)-... (Isomer of ) Oxazolo-pyridine hybrid C₂₄H₁₉BrClN₂O₂ 497.8
Les-1895 (Thiopyrano-thiazole derivative) Thiopyrano[2,3-d][1,3]thiazole core C₂₀H₁₆N₂O₂S₂ 396.5
  • Impact: Thiopyrano-thiazole derivatives (e.g., Les-1895) exhibit distinct electronic properties due to sulfur atoms, which may favor interactions with metal ions in biological targets .

Biological Activity

The compound 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C31H22BrN2O5
  • Molecular Weight : 568.42 g/mol
  • SMILES Notation : COc1cccc(c1)N1C(c2c(oc3ccc(Br)cc3c2=O)C1=O)c1ccc(OCc2ccccc2)

This compound features a complex structure that includes a pyrazole ring fused with a benzoxazine moiety, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo-benzoxazines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives suggest that they can inhibit cell proliferation in various cancer cell lines. A study highlighted the efficacy of related compounds in inducing apoptosis in human cancer cells through the activation of caspase pathways . The specific mechanisms may involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Cholinesterase Inhibition

Another notable biological activity is the inhibition of cholinesterase enzymes. Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's . The IC50 values reported for related compounds indicate moderate to high potency, suggesting potential therapeutic applications.

Anti-inflammatory Effects

Compounds in this category have also been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . This effect is particularly relevant in chronic inflammatory conditions and could lead to new treatments for diseases like rheumatoid arthritis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazolo-benzoxazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against E. coli and S. aureus, showcasing its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that a structurally similar compound induced apoptosis at concentrations as low as 10 µM. This was associated with increased levels of reactive oxygen species (ROS) and activation of the mitochondrial pathway of apoptosis .

Study 3: Cholinesterase Inhibition

A comparative analysis showed that the compound exhibited an IC50 value of 46.42 µM against BChE, which is comparable to established inhibitors like physostigmine. This suggests its potential utility in cognitive enhancement therapies .

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